[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile
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Overview
Description
[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile is a complex organic compound featuring a thienopyrimidine core with a fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyrimidine core, followed by the introduction of the fluorophenyl group and the acetonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienopyrimidines.
Scientific Research Applications
[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives with various substituents. Examples include:
- [3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2(3H)-yl]acetonitrile
- [7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile
Uniqueness
The uniqueness of [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3OS/c15-10-3-1-2-9(6-10)11-7-20-13-12(11)17-8-18(5-4-16)14(13)19/h1-3,6-8H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPYYALXTMMVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC3=C2N=CN(C3=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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